Sgc-CBP30 is a small molecule specifically designed to inhibit CBP/p300 bromodomains (BRD). These bromodomains are protein domains that play a crucial role in gene regulation by recognizing and binding to acetylated histone tails (). Sgc-CBP30's potency lies in its high binding affinity (Kd values of 21 and 32 nM for CBP and p300 BRDs respectively) and selectivity for CBP/p300 over other bromodomain containing proteins, like BRD4 (). This makes Sgc-CBP30 a valuable tool for researchers investigating the function of CBP/p300 in various cellular processes.
Here are some key applications of Sgc-CBP30 in scientific research:
CBP/p300 proteins are known to be involved in chromatin remodeling, a process that regulates access to DNA for transcription. By inhibiting CBP/p300 with Sgc-CBP30, researchers can investigate the specific role of these proteins in gene expression and identify genes regulated by their activity.
Sgc-CBP30 has been shown to accelerate FRAP recovery in cells, a process linked to cellular reprogramming. FRAP (Fluorescence Recovery After Photobleaching) measures the mobility of fluorescent molecules within a cell. Increased FRAP recovery suggests enhanced chromatin accessibility, a key feature during cellular reprogramming of somatic cells to induced pluripotent stem cells (iPSCs) ().
CBP/p300 can act as tumor suppressors or oncogenes depending on the cellular context. Sgc-CBP30 can be used to dissect the role of CBP/p300 in different cancers. For instance, studies have shown that Sgc-CBP30 treatment suppresses KRAS-mutant pancreatic ductal adenocarcinoma, suggesting a potential therapeutic application ().
Since CBP/p300 interact with acetylated histones, Sgc-CBP30 can be a useful tool to study how epigenetic modifications influence gene expression and cellular processes. Researchers can utilize Sgc-CBP30 to identify genes whose expression is regulated by CBP/p300-mediated epigenetic modifications.